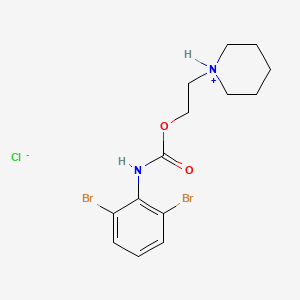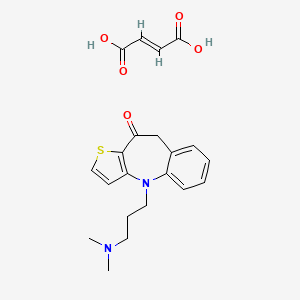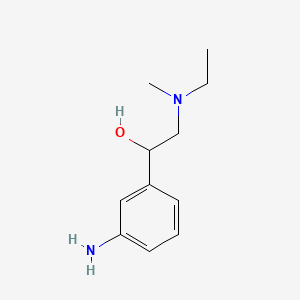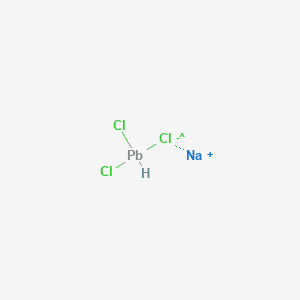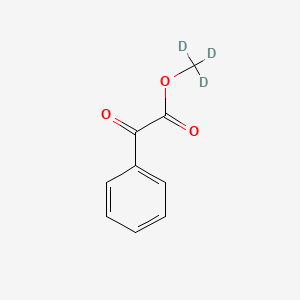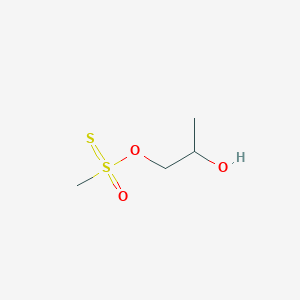
2-Hydroxypropyl methanethiolsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl methanethiolsulfonate is a chemical compound with the molecular formula C4H10O3S2 and a molecular weight of 170.25 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Hydroxypropyl methanethiolsulfonate involves the reaction of methanesulfonic acid with 2-hydroxypropyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-Hydroxypropyl methanethiolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl methanethiolsulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals . In biology, it is studied for its potential role in biochemical pathways and its interactions with biological molecules. In medicine, it is explored for its therapeutic potential and its ability to modify biological targets. Industrially, it is used in the manufacture of various products, including pharmaceuticals and specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl methanethiolsulfonate involves its interaction with molecular targets through its sulfonate and hydroxyl groups. These interactions can lead to the modification of biological molecules and pathways, resulting in various effects. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropyl methanethiolsulfonate can be compared with other similar compounds, such as methanesulfonic acid and 2-hydroxypropyl alcohol. While methanesulfonic acid is a strong acid used in various industrial processes, 2-hydroxypropyl alcohol is an alcohol with applications in organic synthesis. The uniqueness of this compound lies in its combination of sulfonate and hydroxyl groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
41206-16-0 |
|---|---|
Molekularformel |
C4H10O3S2 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
1-methylsulfonothioyloxypropan-2-ol |
InChI |
InChI=1S/C4H10O3S2/c1-4(5)3-7-9(2,6)8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
MHKJBDXQSICTIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COS(=O)(=S)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



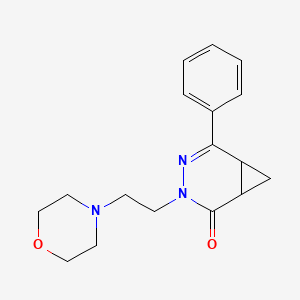
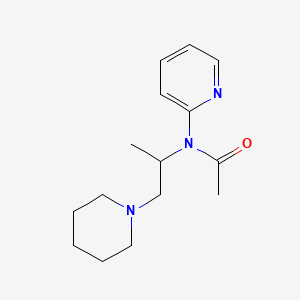
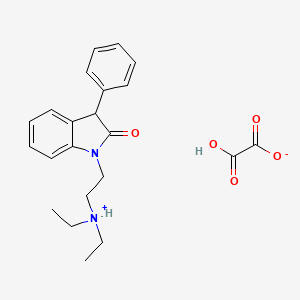
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
